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molecular formula C7H5ClN2O B1591114 6-Chloro-2-methoxynicotinonitrile CAS No. 121643-46-7

6-Chloro-2-methoxynicotinonitrile

Cat. No. B1591114
M. Wt: 168.58 g/mol
InChI Key: BXDPLINBPHQTHU-UHFFFAOYSA-N
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Patent
US07425557B2

Procedure details

6-chloro-2-methoxypyridine-3-carbonitrile was prepared from 2,6-dichloro-pyridine-3-carboxamide in accordance with the procedure described above for the preparation of 6-chloro-2-methoxy-3-nitro-pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH2:10])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.ClC1N=[C:17]([O:19]C)C([N+]([O-])=O)=CC=1>>[Cl:11][C:4]1[N:3]=[C:2]([O:19][CH3:17])[C:7]([C:8]#[N:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1C(=O)N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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